molecular formula C29H29BNOP2Ru B1456608 Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) CAS No. 1295649-41-0

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)

Cat. No.: B1456608
CAS No.: 1295649-41-0
M. Wt: 581.4 g/mol
InChI Key: LQSGHWPZLHRISL-UHFFFAOYSA-N
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Description

“Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)” is a chemical compound with the molecular formula C29H34BNOP2Ru . It is also known as Ru-MACHO®-BH . This compound is a white to yellow powder and is air sensitive .


Molecular Structure Analysis

The molecular structure of this compound consists of 29 carbon atoms, 34 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 1 oxygen atom, 2 phosphorus atoms, and 1 ruthenium atom . The molecular weight is 586.42 g/mol .


Chemical Reactions Analysis

This compound is used as a catalyst for the hydrogenation of esters .


Physical And Chemical Properties Analysis

This compound is a white to yellow powder . It is air sensitive . The molecular weight of the compound is 586.42 g/mol .

Scientific Research Applications

Catalysis in Chemical Reactions

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II), also known as Ru-MACHO-BH, is prominently used as a catalyst in various chemical reactions. Its application includes the dehydrogenation of methanol and the hydrogenation of esters, particularly alkyl oxalates, phthalates, and malonates (Yao, 2015).

Coupling Cyclization of γ-Amino Alcohols

This compound has shown remarkable efficiency in the coupling cyclization of γ-amino alcohols with secondary alcohols. The process yields pyridine or quinoline derivatives in good to high isolated yields, demonstrating a high level of efficiency even at very low catalyst loadings (Pan et al., 2016).

Hydration of Nitriles

Ru-MACHO-BH and its variants are effective catalysts for the hydration of nitriles to amides. The prepared compounds exhibit activity under neutral conditions, indicating their utility in creating specific amide structures (Šmejkal & Breit, 2007).

Synthesis of Polymers and Hyperbranched Materials

The compound has been utilized in the catalyzed copolymerization of acetophenone, leading to the formation of linear copolymers and hyperbranched materials. This application underscores its versatility in material science, particularly in the synthesis of complex polymer structures (Londergan et al., 1998).

Safety and Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to Regulation (EC) No 1272/2008 . It should be handled under inert gas and should not be allowed to contact with air . In case of eye contact, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Biochemical Analysis

Biochemical Properties

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst for hydrogenation processes. This compound interacts with various enzymes and proteins, facilitating the reduction of esters to alcohols. The interaction between Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) and enzymes such as hydrogenases and reductases is particularly noteworthy. These interactions often involve the transfer of hydrogen atoms, which is essential for the catalytic activity of the compound .

Cellular Effects

The effects of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways. Additionally, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) can alter the activity of key signaling molecules, thereby impacting cellular communication and function .

Molecular Mechanism

At the molecular level, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) exerts its effects through specific binding interactions with biomolecules. The compound binds to active sites of enzymes, facilitating or inhibiting their activity. For example, it can act as an inhibitor for certain oxidoreductases, thereby modulating the redox state within cells. Additionally, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its catalytic activity. Long-term exposure to Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic processes and improve cellular function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity. It is crucial to determine the optimal dosage to harness the compound’s potential while avoiding adverse effects .

Metabolic Pathways

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) is involved in several metabolic pathways, particularly those related to hydrogenation and redox reactions. The compound interacts with enzymes such as hydrogenases and reductases, facilitating the transfer of hydrogen atoms and influencing metabolic flux. These interactions can lead to changes in metabolite levels and overall metabolic activity within cells .

Transport and Distribution

Within cells and tissues, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .

Properties

InChI

InChI=1S/C28H29NP2.CO.B.Ru/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;/h1-20,29H,21-24H2;;;/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSGHWPZLHRISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BNOP2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1295649-41-0
Record name Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary catalytic applications of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)?

A1: Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) exhibits notable catalytic activity in two key areas:

  • Hydrogenation of Esters: This complex demonstrates remarkable activity in catalyzing the addition of hydrogen across the carbon-oxygen double bond in various esters, including challenging substrates like alkyl oxalates, phthalates, and malonates []. This catalytic activity has substantial implications for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Q2: What are the advantages of using Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) as a catalyst?

A2: This ruthenium complex offers several advantages as a catalyst:

  • High Activity and Selectivity: It exhibits high catalytic activity, meaning it can facilitate reactions at relatively low concentrations and under mild conditions. Additionally, it often demonstrates good selectivity, favoring the desired product over potential side-products [].
  • Solubility: Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) exhibits solubility in various solvents, including protic solvents like methanol and ethanol, as well as aprotic solvents such as THF and toluene []. This solubility profile allows for flexibility in reaction optimization and facilitates catalyst recovery and recycling.

Q3: Are there any safety considerations regarding the handling and storage of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)?

A3: Yes, like many organometallic complexes, Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) is air-sensitive and may undergo gradual decomposition upon exposure to air []. To ensure its stability and prevent degradation:

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